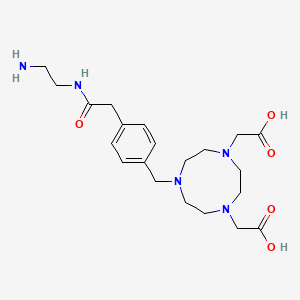
NH2-Mpaa-noda
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NH2-Mpaa-noda is a nitroveratryl-based photocleavable linker that features a NODA motif and a methyl phenyl acetic acid (MPAA) backbone . This compound can be used as a radiolabel by labeling with 18F-fluoride . It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
NH2-Mpaa-noda contains the 1,4,7-triazacyclononane-1,4-diacetate (NODA) motif with a methyl phenyl acetic acid (MPAA) backbone . The synthesis involves the reaction of 1 and AlF3 to form stable Al18F-chelates . The organ of fluoroaluminates are easily accessible from this reaction .
Industrial Production Methods
The industrial production of this compound involves the same synthetic routes but on a larger scale. The compound is synthesized in controlled environments to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions
NH2-Mpaa-noda undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: This compound can participate in substitution reactions, particularly when labeled with 18F-fluoride.
Common Reagents and Conditions
Common reagents used in these reactions include AlF3 and 18F-fluoride . The reactions typically occur under controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include stable Al18F-chelates and radiolabeled peptides .
Scientific Research Applications
NH2-Mpaa-noda has a wide range of scientific research applications:
Chemistry: It is used as a radiolabel for various chemical compounds.
Biology: The compound is used in biological studies to label peptides and other biomolecules.
Medicine: This compound is used in positron emission tomography (PET) imaging for targeting tumors.
Industry: The compound is used in the development of new radiopharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
NOTA: 1,4,7-triazacyclononane-triacetic acid, known for its superior 68Ga binding ability.
DOTA: 1,4,7,10-tetraazacyclododecane-tetraacetic acid, widely used in 68Ga radiotracers for PET.
TRAP: Triazacyclononane-phosphinate, known for its high 68Ga labeling efficiency.
Uniqueness
NH2-Mpaa-noda is unique due to its nitroveratryl-based photocleavable linker and its ability to form stable Al18F-chelates . This makes it highly effective as a radiolabel for PET imaging, providing high radiochemical yields and stability .
Properties
Molecular Formula |
C21H33N5O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-[[4-[2-(2-aminoethylamino)-2-oxoethyl]phenyl]methyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C21H33N5O5/c22-5-6-23-19(27)13-17-1-3-18(4-2-17)14-24-7-9-25(15-20(28)29)11-12-26(10-8-24)16-21(30)31/h1-4H,5-16,22H2,(H,23,27)(H,28,29)(H,30,31) |
InChI Key |
CKBDZRFNRUQSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















